molecular formula C10H12BrNO2S B1518163 6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 1156176-04-3

6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B1518163
CAS No.: 1156176-04-3
M. Wt: 290.18 g/mol
InChI Key: AUSXOOHJDFBOTN-UHFFFAOYSA-N
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Description

6-Bromo-4-(methylamino)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is a heterocyclic compound featuring a benzothiopyran-dione core substituted with a bromine atom at position 6 and a methylamino group at position 2. Its molecular formula is C₁₀H₁₁BrN₂O₂S, with a molecular weight of 327.18 g/mol (calculated). The bromine substituent enhances lipophilicity and electronic effects, while the methylamino group may influence biological interactions, such as receptor binding .

Properties

IUPAC Name

6-bromo-N-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-12-9-4-5-15(13,14)10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXOOHJDFBOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=O)(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is C11H12BrNO2SC_{11}H_{12}BrNO_2S. The structural characteristics include a bromine atom and a methylamino group that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₂BrN O₂S
Molecular Weight300.19 g/mol
Melting Point126–128 °C
CAS Number321391-98-4

Antioxidant Activity

Recent studies have indicated that compounds similar to 6-bromo-4-(methylamino)-3,4-dihydro-2H-benzothiopyran-1,1-dione exhibit significant antioxidant properties. For instance, derivatives of bromophenols have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism often involves the modulation of the Nrf2 signaling pathway, which is crucial for cellular antioxidant defense .

Anticancer Activity

The anticancer potential of this compound is supported by evidence from related studies where bromophenol derivatives demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from marine algae have been shown to induce apoptosis in leukemia cells while not affecting the cell cycle distribution . This suggests that 6-bromo-4-(methylamino)-3,4-dihydro-2H-benzothiopyran-1,1-dione may also possess similar capabilities.

Case Study:
A study synthesized several bromophenol derivatives and tested their effects on K562 leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis rates in treated cells compared to controls .

Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of 6-bromo-4-(methylamino)-3,4-dihydro-2H-benzothiopyran-1,1-dione is limited, related compounds have been reported to exhibit such properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Benzothiopyran-Dione Core

8-(Chloromethyl)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
  • Molecular Formula : C₁₀H₁₁ClO₂S
  • Molecular Weight : 230.71 g/mol
  • Key Differences: Replaces the bromine at position 6 with a chloromethyl group at position 7. The chloromethyl group introduces steric bulk, which may affect binding affinity in biological systems .
(4S)-4-Hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
  • Molecular Formula : C₉H₁₀O₃S
  • Molecular Weight : 198.24 g/mol
  • Key Differences: Substitutes the methylamino group at position 4 with a hydroxyl group. The hydroxyl group increases polarity, enhancing water solubility compared to the methylamino derivative. Stereochemistry (S-configuration) may influence chiral recognition in biological targets .
(4R)-4-Hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
  • Molecular Formula : C₉H₁₀O₃S
  • Molecular Weight : 198.24 g/mol
  • Key Differences: The R-enantiomer of the hydroxy derivative. Enantiomeric differences could lead to divergent pharmacokinetic or pharmacodynamic profiles compared to the S-form and the methylamino-brominated compound .

Functional Group Analogues: Methylamino Derivatives

4-(Methylamino)pyridine (4-MAP)
  • Molecular Formula : C₆H₈N₂
  • Molecular Weight : 108.14 g/mol
  • Key Differences: A pyridine-based analog lacking the benzothiopyran-dione core. Studies show that methylamino substitution enhances potency in voltage-gated calcium channel (HVACC) modulation compared to 4-aminopyridine (4-AP). This suggests that the methylamino group in the target compound may similarly enhance bioactivity, though structural differences limit direct extrapolation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) LogP* Water Solubility (mg/mL)*
6-Bromo-4-(methylamino)-benzothiopyran-dione C₁₀H₁₁BrN₂O₂S 327.18 Br (6), NHCH₃ (4) ~2.5 ~0.1
8-(Chloromethyl)-benzothiopyran-dione C₁₀H₁₁ClO₂S 230.71 ClCH₂ (8) ~1.8 ~0.5
(4S)-4-Hydroxy-benzothiopyran-dione C₉H₁₀O₃S 198.24 OH (4) ~0.9 ~5.0
4-(Methylamino)pyridine C₆H₈N₂ 108.14 NHCH₃ (4) ~0.3 ~50.0

*Estimated values based on substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Reactant of Route 2
6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

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